molecular formula C15H21IN2 B6574192 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide CAS No. 79882-43-2

2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide

Cat. No.: B6574192
CAS No.: 79882-43-2
M. Wt: 356.24 g/mol
InChI Key: SEUCOTYONSSUIS-UHFFFAOYSA-M
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Description

2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide: is a complex organic compound with a unique structure that includes a pyridoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound .

Scientific Research Applications

2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2,5,8-tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium iodide apart is its unique pyridoindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,5,8-tetramethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N2.HI/c1-11-5-6-14-12(9-11)13-10-17(3,4)8-7-15(13)16(14)2;/h5-6,9H,7-8,10H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUCOTYONSSUIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2C[N+](CC3)(C)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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